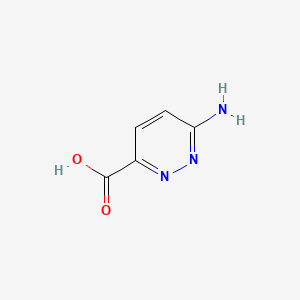

6-Aminopyridazine-3-carboxylic acid

Description

Significance of the Pyridazine (B1198779) Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a wide array of biologically active compounds. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. acs.org The chemical stability and synthetic accessibility of the pyridazine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. tandfonline.com Researchers continue to explore the potential of pyridazine-based compounds in drug discovery, with a particular focus on developing targeted inhibitors for various diseases. nih.govacs.org

Overview of Aminocarboxylic Acids as Pivotal Building Blocks in Advanced Synthesis

Aminocarboxylic acids are bifunctional compounds containing both an amino group and a carboxylic acid group. wikipedia.org This dual functionality makes them incredibly versatile building blocks in organic synthesis. The amino group can act as a nucleophile or a base, while the carboxylic acid group can undergo esterification, amidation, or reduction, among other reactions.

The ability to selectively react one functional group while protecting the other allows for the construction of complex molecular architectures. almerja.net This is fundamental in the synthesis of peptides, polymers, and various heterocyclic compounds. For instance, undecylenic acid, an aminocarboxylic acid, is a precursor in the industrial production of Nylon-11. wikipedia.org The strategic use of aminocarboxylic acids enables chemists to introduce key structural motifs and functional groups into target molecules, making them indispensable tools in modern synthesis. sigmaaldrich.com

Research Trajectories and Scientific Rationale for Investigating 6-Aminopyridazine-3-carboxylic Acid

The scientific rationale for investigating this compound stems from the combined potential of its constituent parts: the biologically active pyridazine scaffold and the synthetically versatile aminocarboxylic acid functionality. Researchers are drawn to this compound as a starting material for creating novel molecules with potential therapeutic applications.

The presence of the amino and carboxylic acid groups on the pyridazine ring allows for a variety of chemical modifications. This enables the creation of libraries of related compounds that can be screened for biological activity. For example, the carboxylic acid can be converted to an amide, and the amino group can be acylated or alkylated, leading to a diverse range of derivatives.

Current State of Research and Emerging Areas of Inquiry

Current research on this compound is primarily focused on its use as a synthetic intermediate. For instance, it has been used in the preparation of resin-bound 2-aminoazines. sigmaaldrich.com A key area of investigation is its application in the development of novel inhibitors for enzymes implicated in disease. For example, derivatives of the related compound 6-aminopyridazine-3-carboxamide (B2708899) have been shown to inhibit 6-phosphogluconate dehydrogenase (6-PGD), an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway, which can be a target in cancer therapy.

Emerging areas of inquiry include the exploration of this molecule in the synthesis of new classes of kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound offers the potential for developing compounds with high selectivity and potency. As our understanding of the molecular basis of diseases grows, so too will the interest in versatile building blocks like this compound for the rational design of new drugs.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 59772-58-6 | scbt.comepa.govbldpharm.comallbiopharm.comechochemical.com |

| Molecular Formula | C5H5N3O2 | scbt.comepa.govallbiopharm.com |

| Molecular Weight | 139.11 g/mol | scbt.com |

| Melting Point | >300 °C | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-aminopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXZCRCTNZCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480159 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-58-6 | |

| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 6 Aminopyridazine 3 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 6-Aminopyridazine-3-carboxylic acid, both ¹H and ¹³C NMR provide essential information about its proton environments and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

While specific experimental spectra for this compound are not widely published, the expected ¹H NMR chemical shifts can be predicted based on the electronic environment of the protons. The structure features two aromatic protons on the pyridazine (B1198779) ring, along with exchangeable protons from the amino (-NH₂) and carboxylic acid (-COOH) groups. The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield in the 10-12 ppm range, often as a broad singlet. libretexts.org Protons on carbons adjacent to a carboxylic acid typically absorb between 2-3 ppm. libretexts.org The protons of the amino group would likely appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. The two protons on the pyridazine ring are in different chemical environments and would be expected to appear as distinct signals, likely as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | Highly deshielded, exchangeable with D₂O. libretexts.org |

| Ring CH | 7.0 - 8.5 | Doublet | Chemical shift influenced by adjacent N atoms and substituents. |

| Ring CH | 7.0 - 8.5 | Doublet | Distinct from the other ring proton. |

| -NH₂ | Variable | Broad Singlet | Position and broadening are dependent on solvent and hydrogen bonding. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected: four from the pyridazine ring and one from the carboxyl group. The carboxyl carbon is typically found in the 165-185 ppm region. oregonstate.edulibretexts.org The carbons of the aromatic pyridazine ring would appear in the range of 120-160 ppm, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. oregonstate.eduwisc.edu Quaternary carbons, such as the ones bonded to the amino and carboxyl groups, often show weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 165 - 185 | Downfield shift due to the electronegative oxygen atoms. oregonstate.edulibretexts.org |

| C-NH₂ (Ring Carbon) | 145 - 160 | Influenced by the attached nitrogen. |

| C-COOH (Ring Carbon) | 135 - 150 | Influenced by the attached carboxyl group. |

| Ring CH | 120 - 140 | Aromatic region, specific shift depends on position. |

| Ring CH | 120 - 140 | Aromatic region, distinct from the other CH carbon. |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic bands for its primary functional groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Within this region, the N-H stretching vibrations of the primary amine are expected to appear as two distinct bands between 3300-3500 cm⁻¹. tsijournals.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹. The spectrum would also feature C=N and C=C stretching vibrations from the pyridazine ring in the 1450-1650 cm⁻¹ region and C-N stretching around 1260-1330 cm⁻¹. tsijournals.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Carbonyl C=O | Stretch | 1700 - 1730 | Strong |

| Amine N-H | Scissoring (Bend) | 1600 - 1650 | Medium |

| Aromatic C=N, C=C | Stretch | 1450 - 1650 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1200 - 1320 | Medium |

| Aromatic C-N | Stretch | 1260 - 1330 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore of the substituted pyridazine ring. Aromatic and heteroaromatic systems typically exhibit strong absorptions due to π→π* transitions. For pyridazine itself, these transitions occur at specific wavelengths. acs.org The presence of the amino (-NH₂) and carboxylic acid (-COOH) substituents will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. The spectrum is expected to show intense bands below 300 nm corresponding to π→π* transitions and a weaker band at a longer wavelength corresponding to the n→π* transition of the non-bonding electrons on the nitrogen atoms.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | 220 - 280 | Substituted Pyridazine Ring |

| π → π* | 280 - 350 | Substituted Pyridazine Ring |

| n → π* | > 350 | Pyridazine Ring Nitrogens, Carbonyl Oxygen |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Table 5: Predicted Crystallographic and Hydrogen Bonding Parameters

| Parameter | Predicted Feature/Value | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Near-planar | Typical for aromatic heterocyclic systems. |

| Dominant Intermolecular Interaction | Hydrogen Bonding | Presence of -COOH and -NH₂ groups. |

| Primary H-Bonding Motif | Carboxylic Acid Dimer (R₂²(8) graph set) | Common for carboxylic acids in the solid state. |

| Other H-Bonding Interactions | N-H···N (ring), N-H···O (carbonyl) | Amino group and ring nitrogens participating in network formation. researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its validity. The molecular formula for this compound is C₅H₅N₃O₂. scbt.com The theoretical elemental composition can be calculated based on its molecular weight of 139.11 g/mol . scbt.comnih.gov

Table 6: Elemental Analysis of this compound (C₅H₅N₃O₂)

| Element | Atomic Mass (g/mol) | Moles in Formula | Total Mass (g/mol) | Theoretical % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 43.18% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.62% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 30.20% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 23.00% |

| Total | 139.114 | 100.00% |

Experimental results from an elemental analyzer that closely match these theoretical percentages would validate the empirical formula of the synthesized compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and offering insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms its molecular identity and helps to understand its chemical stability and the connectivity of its functional groups.

Utilizing soft ionization techniques such as Electrospray Ionization (ESI), this compound, with a molecular formula of C₅H₅N₃O₂ and a monoisotopic mass of approximately 139.04 Da, is typically observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of 140. epa.gov This pseudomolecular ion is crucial for the unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) can further verify the elemental composition with high accuracy.

The fragmentation of this compound in the mass spectrometer, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, follows predictable pathways governed by the molecule's functional groups—a carboxylic acid, an amino group, and the pyridazine heterocyclic core. The fragmentation pattern provides a structural fingerprint of the molecule.

The most characteristic fragmentation pathway for carboxylic acids involves the loss of the carboxyl group. nih.gov For this compound, this manifests as two primary fragmentation events:

Loss of Water (H₂O): A neutral loss of 18 Da, leading to a fragment ion at m/z 121.

Decarboxylation: The loss of carbon dioxide (CO₂), a neutral loss of 44 Da, is a hallmark of carboxylic acid fragmentation, resulting in a prominent fragment ion at m/z 95. This ion corresponds to the 6-aminopyridazine radical cation.

Loss of the Carboxyl Radical (•COOH): A loss of 45 Da, generating a fragment at m/z 94, which represents the 6-aminopyridazine cation.

Following the initial loss of the carboxyl group, the resulting 6-aminopyridazine ion can undergo further fragmentation characteristic of the pyridazine ring. The pyridazine structure is known to be susceptible to ring-cleavage events, including the expulsion of stable neutral molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN).

Loss of Nitrogen (N₂): The pyridazine ring can fragment by losing a molecule of dinitrogen, a neutral loss of 28 Da. A fragment ion resulting from the loss of both CO₂ and N₂ would appear at m/z 67.

Loss of Hydrogen Cyanide (HCN): The cleavage of the ring can also result in the loss of HCN, a neutral loss of 27 Da.

The presence of the amino group generally stabilizes the heterocyclic ring, making the initial loss from the carboxylic acid moiety more favorable. The fragmentation data, when taken together, provide a cohesive picture of the molecule's structure.

The table below summarizes the expected key fragment ions for this compound based on established fragmentation principles.

| m/z of Precursor Ion [M+H]⁺ | Neutral Loss (Da) | m/z of Fragment Ion | Proposed Fragment Structure/Identity |

| 140 | 18 (H₂O) | 122 | [M+H-H₂O]⁺ |

| 140 | 44 (CO₂) | 96 | [M+H-CO₂]⁺ (Protonated 6-aminopyridazine) |

| 140 | 45 (•COOH) | 95 | [M+H-•COOH]⁺ (6-aminopyridazine radical cation) |

| 96 | 28 (N₂) | 68 | [M+H-CO₂-N₂]⁺ |

This interactive table outlines the primary fragmentation pathways anticipated for this compound under mass spectrometric analysis.

Computational and Theoretical Investigations of 6 Aminopyridazine 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of heterocyclic compounds like 6-Aminopyridazine-3-carboxylic acid.

Density Functional Theory (DFT) for Electronic Structure and Stability Prediction

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to predict its optimized geometry, electronic properties, and relative stability. researchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Theoretical studies on related pyridazine (B1198779) derivatives have demonstrated the utility of DFT in correlating molecular structure with properties like corrosion inhibition and antibacterial activity. researchgate.netresearchgate.net For this compound, DFT would similarly provide a foundational understanding of its electronic characteristics.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the carboxylic acid group in this compound necessitates a thorough conformational analysis. This involves mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, particularly the C-C bond connecting the carboxylic group to the pyridazine ring and the C-O bond within the carboxylic acid.

This analysis helps identify the most stable conformers (energy minima) and the transition states for their interconversion. Understanding the conformational landscape is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Prediction of Vibrational Frequencies and Spectroscopic Data

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This calculated spectrum, when compared with experimental data, allows for a detailed assignment of vibrational modes to specific functional groups and types of atomic motion within the molecule. mdpi.com

For this compound, key vibrational modes of interest include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the characteristic vibrations of the pyridazine ring. A comparison of theoretical and experimental vibrational data for similar molecules has shown good agreement, validating the computational approach. mdpi.comresearchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino Group (NH₂) | Asymmetric Stretching | ~3500 |

| Symmetric Stretching | ~3400 | |

| Scissoring | ~1630 | |

| Carboxylic Acid (COOH) | O-H Stretching | ~3300 (broad) |

| C=O Stretching | ~1720 | |

| C-O Stretching | ~1300 | |

| O-H Bending | ~1400 | |

| Pyridazine Ring | C=N Stretching | ~1580 |

| Ring Stretching | ~1400-1500 |

Note: These are approximate values based on typical ranges for these functional groups and may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Properties of a Representative Pyridazine Derivative

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Data is illustrative and based on calculations for a similar pyridazine derivative. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bioactivity

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted in terms of hyperconjugative interactions and charge transfer. nih.gov

For this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as between the amino group and a nitrogen atom of the pyridazine ring, or between the carboxylic acid and a ring nitrogen. These interactions play a significant role in determining the molecule's preferred conformation and its potential to form hydrogen bonds with biological targets, which is a key aspect of its bioactivity. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group, while the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential. This visualization is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for understanding and visualizing how a ligand, such as this compound, interacts with the active site of a protein target at an atomic level. researchgate.net

In silico molecular docking screenings are performed to evaluate the binding affinity of synthesized compounds against specific biological targets. For instance, studies on pyridine (B92270) and fused pyridine derivatives have utilized docking to predict their interaction with enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase, a target for antimicrobial agents. nih.gov The results from these simulations, often presented as binding energies and estimated inhibition constants, provide a rationale for the observed biological activities and guide further structural modifications to enhance potency. nih.gov

The process involves preparing the 3D structures of the ligand and the target protein. The ligand's geometry is typically optimized using semi-empirical methods. researchgate.net Docking simulations then place the ligand into the binding site of the protein in various conformations, and a scoring function is used to estimate the binding affinity for each pose. The conformation with the lowest binding energy is considered the most favorable. nih.gov

For example, in a study of 6-chloropyrazine-2-carboxylic acid derivatives, molecular docking was used to predict their bioactivity against Mycobacterium tuberculosis. researchgate.net The docking poses revealed key interactions between the ligands and amino acid residues within the active site of the InhA protein, a crucial enzyme in the bacterium's fatty acid synthesis pathway. researchgate.net Such detailed interaction analysis helps in understanding the structure-activity relationships and designing new compounds with improved inhibitory potential. researchgate.net

Table 1: Example of Molecular Docking Data Presentation

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 1 | GlcN-6-P synthase | -8.5 | Arg600, Gln348, Ser347 |

| Derivative 2 | InhA (M. tuberculosis) | -7.2 | Tyr158, Gly192, Met199 |

| This compound | Target X | (Data not available) | (Data not available) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are fundamental in ligand-based drug design, enabling the prediction of the activity of new, unsynthesized compounds. mdpi.com The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.orgnih.gov

The development of a QSAR model involves several key steps: selecting a dataset of compounds with known biological activities, calculating molecular descriptors that quantify various aspects of their chemical structure, building a mathematical model that relates the descriptors to the activity, and validating the model's predictive power. mdpi.com

QSAR methodologies can range from 2D-QSAR, which uses descriptors based on the 2D topology of molecules, to more complex 3D-QSAR, 4D-QSAR, 5D-QSAR, and 6D-QSAR approaches that consider the three-dimensional structure, conformational flexibility, and different induced-fit models. wikipedia.orgnih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used 3D-QSAR methods that calculate steric and electrostatic fields around the aligned molecules to derive the correlation. nih.gov

For instance, QSAR studies on xanthone (B1684191) derivatives as anti-tuberculosis agents have successfully generated models with high correlation coefficients (R²) and low standard error of estimation (SEE), indicating a strong relationship between the calculated electronic descriptors and the observed anti-tuberculosis activity. nih.gov Such models can then be used to predict the activity of novel xanthone derivatives, prioritizing the synthesis of the most promising candidates. nih.gov

The predictive ability of a QSAR model is crucial. researchgate.net A statistically robust model can significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on compounds with a higher probability of success. nih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset during model construction. | > 0.5 |

| F-value (F-test statistic) | Indicates the statistical significance of the regression model. | High value |

| SEE (Standard Error of Estimation) | Measures the accuracy of the predictions made by the model. | Low value (close to 0) |

Source: nih.govresearchgate.net

Comparative Studies with Structurally Related Compounds

Comparative studies of this compound with its structural analogs are essential for understanding how modifications to its chemical scaffold influence biological activity. This approach is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule and evaluating the impact on its interaction with a biological target, researchers can identify key pharmacophoric features and areas amenable to substitution for improved potency and selectivity. researchgate.net

Structurally related compounds to this compound include other pyridazine derivatives, as well as different heterocyclic systems containing similar functional groups. For example, the core pyridazine ring can be compared to pyrazine, pyridine, or quinoline (B57606) rings. The amino and carboxylic acid groups are also key features that can be modified or repositioned to probe their role in binding. nih.govnih.gov

Studies on compounds like 6-chloropyrazine-2-carboxylic acid derivatives provide valuable comparative insights. researchgate.net By synthesizing and testing a series of amides derived from this acid, researchers can determine how different substituents on the amide nitrogen affect antitubercular activity. researchgate.net Similarly, research on nicotinonitrile-based analogues, which share the pyridine core, has highlighted their potential as inhibitors of enzymes like GlcN-6-P synthase. nih.gov

The rationale behind these comparative analyses is to build a comprehensive understanding of the SAR. For example, a study on novel carboxylic acid amides as potential fungicides involved synthesizing a series of compounds and testing their activity against various phytopathogenic fungi. researchgate.net This allowed the researchers to identify which structural modifications led to the highest antifungal activity. researchgate.net

These comparative analyses, often coupled with computational methods like QSAR and molecular docking, provide a powerful strategy for lead optimization in drug discovery. nih.govresearchgate.net

Biological Activities and Mechanistic Studies of 6 Aminopyridazine 3 Carboxylic Acid Derivatives

Antimicrobial Research Applications

The quest for new antimicrobial agents to combat drug-resistant pathogens is a pressing global health challenge. mdpi.com Pyridazine (B1198779) derivatives have emerged as a promising area of research due to their broad spectrum of biological activities, including antimicrobial effects. mdpi.comchemimpex.com

Investigation of Antibacterial Properties

Numerous studies have demonstrated the antibacterial potential of various 6-aminopyridazine-3-carboxylic acid derivatives against a range of pathogenic bacteria.

A novel series of pyridazinone derivatives were synthesized and screened for their antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Among the synthesized compounds, compounds 7 and 13 were particularly active against MRSA, P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Specifically, compound 13 showed the most potent activity against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MICs of 3.74 and 7.48 μM, respectively. mdpi.com In contrast, compound 3 was the most effective against the Gram-positive bacterium MRSA, with an MIC value of 4.52 μM. mdpi.com

The structural variations in these derivatives significantly influence their antibacterial efficacy. For instance, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring, as seen in compounds 8 and 12 , resulted in decreased antibacterial activity compared to their counterparts 3 and 7 . mdpi.com Conversely, the hydrolysis of the ester group in derivatives 13 and 15 led to an enhancement of their antibacterial activity against Gram-negative bacteria. mdpi.com

Another study reported the synthesis of new hydrazone derivatives of pyridazine and their evaluation for antimicrobial activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The hydrazone derivative 15(d) , identified as 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine, exhibited the highest biological activity among the tested compounds. nih.gov

Furthermore, research into sulfamoylpyrazolo[3,4-c]pyridazine derivatives has also revealed interesting antimicrobial activity. researchgate.net The synthesis and in vitro antimicrobial evaluation of several quinoline (B57606) and pyrimidoquinoline derivatives have also been described, highlighting the broad interest in related heterocyclic systems for antimicrobial drug discovery. nih.gov

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Test Organism | MIC (µM) |

|---|---|---|

| 3 | S. aureus (MRSA) | 4.52 |

| 7 | E. coli | 7.8 |

| S. aureus (MRSA) | 7.8 | |

| S. typhimurium | 7.8 | |

| A. baumannii | 7.8 | |

| 13 | A. baumannii | 3.74 |

| P. aeruginosa | 7.48 |

Data sourced from a study on novel pyridazinone derivatives. mdpi.com

Mechanisms of Antimicrobial Action

Understanding the mechanisms by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. The primary mode of action for many antimicrobial agents involves the inhibition of essential cellular processes in bacteria.

One of the key mechanisms of bacterial resistance is the production of enzymes that can inactivate antimicrobial drugs. mdpi.com For instance, β-lactamases hydrolyze the β-lactam ring of penicillin and related antibiotics, rendering them ineffective. mdpi.com The development of new agents that can either evade these resistance mechanisms or inhibit them is a key strategy in antimicrobial research.

Another important target for antimicrobial drugs is the bacterial cell wall. Inhibition of cell wall synthesis is a well-established mechanism of action for many successful antibiotics. mdpi.com The bacterial cell wall is essential for maintaining cell integrity and viability, making it an attractive target.

Bacterial DNA replication is also a critical process that can be targeted by antimicrobial agents. For example, nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, selectively and reversibly blocks DNA replication in bacteria by inhibiting the A subunit of bacterial DNA gyrase. mdpi.com Other related compounds, such as enoxacin, also act by binding to DNA gyrase. mdpi.com Trovafloxacin, another naphthyridine derivative, inhibits both topoisomerase IV and DNA synthesis. mdpi.com

Furthermore, some pyridazine derivatives are believed to exert their antimicrobial effects by disrupting the bacterial cell membrane or interfering with essential metabolic pathways. The exact role of the heteroatoms in the pyridazine ring is not yet fully understood, but their importance for antimicrobial activity has been noted. researchgate.net

Anticancer and Antitumor Potential

In addition to their antimicrobial properties, pyridazine derivatives have demonstrated significant potential as anticancer and antitumor agents. mdpi.comresearchgate.net

Cytotoxic Effects on Diverse Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of cancer cell lines, with several compounds showing promising activity.

In one study, a series of novel pyridazinone derivatives were synthesized and tested for their anticancer activity. mdpi.com Some of these compounds exhibited potent cytotoxic effects. For example, certain pyridazine derivatives have shown anticancer activity with IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines.

The cytotoxic effects of a series of synthesized quinazoline (B50416) derivatives containing a pyrimidine (B1678525) moiety were evaluated against three cancer cell lines and a normal cell line. researchgate.net The results indicated that some of these compounds displayed significant cytotoxicity against the cancer cells.

Furthermore, a study on novel phthalazin-1(2H)-one derivatives bearing a dithiocarbamate (B8719985) moiety identified them as potential anticancer agents. ekb.eg Similarly, new phthalazine-based derivatives have been designed and synthesized, showing potent anticancer activity through Topo II inhibition and DNA intercalation. ekb.eg

A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized, and one compound, 5o , was identified as having the most potent anti-cancer activity against a diverse set of cancer cell lines, including primary patient-derived glioblastoma cells. nih.gov

Table 2: Cytotoxic Activity of Selected Benzopyridazine Derivatives against HepG-2 Cancer Cell Line

| Compound | IC50 (µM) |

|---|---|

| 5b | 1.6 |

| 5c | 1.5 |

| 5d | 1.6 |

| 7a | 1.6 |

| 7b | 1.8 |

| Doxorubicin (B1662922) (Reference) | 3.8 |

Data sourced from a study on bioactive benzopyridazine derivatives. ekb.eg

Exploration of Antitumor Mechanisms

The antitumor activity of this compound derivatives is attributed to various mechanisms of action at the cellular and molecular levels.

A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, 6-aminonicotinamide, a related compound, has been shown to effectively induce apoptosis in non-tumorigenic breast cells. Some ciprofloxacin (B1669076) derivatives, which share structural similarities, have been found to trigger apoptosis and necrosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels. mdpi.com

Another important mechanism is the inhibition of critical enzymes involved in cancer cell proliferation and survival. Pyridazine derivatives have been reported to exhibit potent anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 20.1 nM. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

Furthermore, some derivatives act as inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair. mdpi.com The inhibition of these enzymes leads to DNA damage and ultimately cell death. Ciprofloxacin derivatives have been shown to fight cancer through this mechanism, as well as by preventing tubulin polymerization, which is crucial for cell division. mdpi.com

The induction of cellular senescence is another emerging antitumor mechanism. Indole-3-carboxylic acid, for example, has been shown to enhance the cellular senescence and growth arrest induced by the chemotherapeutic drug doxorubicin in colorectal cancer cells. researchgate.net

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often mediated by their ability to inhibit specific enzymes.

One notable target is dopamine (B1211576) β-hydroxylase. A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were tested for their inhibitory activity against this enzyme. nih.gov Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid was found to have the most potent inhibitory activity, comparable to that of fusaric acid. nih.gov

Cyclooxygenase (COX) enzymes are another important target, particularly in the context of inflammation and cancer. New pyridazinone and pyridazinthione derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov Several of these compounds demonstrated highly potent COX-2 inhibitory activity with IC50 values in the nanomolar range and showed higher selectivity towards COX-2 compared to the non-steroidal anti-inflammatory drug indomethacin. nih.gov For instance, compound 3g exhibited an IC50 of 43.84 nM for COX-2 and a selectivity index of 11.51, which was comparable to the selective COX-2 inhibitor celecoxib. nih.gov

Furthermore, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been investigated as dual COX-1/COX-2 inhibitors. rsc.org Compound 7c from this series showed similar inhibitory activities against both COX-1 and COX-2 isoenzymes. rsc.org

In the realm of cancer therapy, derivatives of pyrido-pyridazinone have been optimized as potent inhibitors of FER tyrosine kinase, an enzyme implicated in tumor progression. acs.org

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Derivatives of this compound are investigated as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These agents target DNA gyrase and topoisomerase IV, which are essential bacterial enzymes that control DNA topology during replication, transcription, and chromosome segregation. nih.govresearchgate.net DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating (unlinking) DNA molecules before cell division. nih.gov

The mechanism of inhibition involves interfering with the enzymes' ability to cleave and reseal the DNA strands. nih.gov Certain thiourea (B124793) and thiosemicarbazide (B42300) derivatives have shown potential as dual inhibitors of E. coli DNA gyrase and topoisomerase IV. mdpi.com For instance, some novel N-amino-5-cyano-6-pyridone derivatives, which are structurally related to the core compound, have demonstrated promising inhibitory activity against DNA gyrase A. nih.gov Specifically, molecule 3d in one study showed an IC₅₀ value of 1.68 µg/mL against DNA gyrase A, compared to ciprofloxacin's IC₅₀ of 0.45 µg/mL. nih.gov Similarly, tricyclic amide NBTIs have been developed that show potent inhibition; one such compound, amide 1a, was a more potent inhibitor of S. aureus TopoIV than the clinical candidate gepotidacin. nih.gov The development of these inhibitors is critical for addressing the growing problem of antibacterial resistance. nih.govnih.gov

General Enzyme Interaction and Metabolic Pathway Modulation

The this compound scaffold is a key building block in biochemical research for its role in enzyme inhibition and the modulation of metabolic pathways. chemimpex.com The pyridine (B92270) ring and the carboxylic acid group are key features that facilitate interactions with biological targets. nih.gov The aromatic, electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding, while the carboxylic acid group adds polarity and can coordinate with metal ions within enzyme active sites, enhancing binding affinity. nih.gov

Research has shown that derivatives can target a wide array of enzymes:

6-phosphogluconate dehydrogenase (6-PGD): A derivative, 6-aminopyridazine-3-carboxamide (B2708899), acts as an inhibitor of 6-PGD, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). By inhibiting this enzyme, the compound disrupts glycolytic flux, leading to ATP depletion and inducing apoptosis in tumor cells.

Dopamine β-hydroxylase: A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives have been tested for their inhibitory activity against dopamine β-hydroxylase. Among them, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with activity comparable to that of fusaric acid. nih.gov

Other Enzymes: The versatility of the pyridine carboxylic acid structure allows it to be a scaffold for inhibitors of cyclooxygenase-2 (COX-2), histone demethylases, and various kinases. nih.gov

Histone Demethylase Inhibitory Activity

Derivatives of pyridine carboxylic acids are being explored as epigenetic modulators, specifically as inhibitors of histone demethylases like lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). nih.govuni-freiburg.de These enzymes are considered important drug targets for cancer and inflammatory diseases. uni-freiburg.de The inhibitory mechanism often involves the carboxylic acid group, which can interact with the enzyme's active site. uni-freiburg.de In the development of "soft drugs," ester derivatives are designed to be active, while their corresponding carboxylic acid metabolites, formed by in vivo hydrolysis, exhibit altered pharmacodynamic properties, potentially reducing systemic side effects. uni-freiburg.de

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) family, which includes PDGFR-α and PDGFR-β, are receptor tyrosine kinases (RTKs) implicated in various cancers and other disorders. nih.gov Ligand binding activates these receptors, triggering downstream signaling pathways like PI3K/Akt, which promote cell proliferation, survival, and migration. mdpi.com

Inhibitors targeting PDGFR are being investigated as a therapeutic strategy. google.comnih.gov For example, the selective PDGFR inhibitor CP-673451 has been shown to induce apoptosis in cholangiocarcinoma cells by suppressing the PI3K/Akt/Nrf2 pathway. mdpi.com This suppression leads to reduced expression of antioxidant genes, an increase in reactive oxygen species (ROS), and subsequent cell death. mdpi.com The development of compounds based on scaffolds like this compound could yield selective inhibitors for these critical signaling proteins. mdpi.com

Biological Activities of this compound Derivatives

| Biological Activity | Target Enzyme/Receptor | Mechanism of Action | Potential Application |

| Antibacterial | DNA Gyrase & Topoisomerase IV nih.govmdpi.com | Inhibition of DNA replication and repair nih.govresearchgate.net | Treatment of drug-resistant bacterial infections nih.gov |

| Anticancer | 6-phosphogluconate dehydrogenase (6-PGD) | Disruption of pentose phosphate pathway, ATP depletion | Cancer therapy |

| Anticancer | Platelet-Derived Growth Factor Receptor (PDGFR) mdpi.com | Inhibition of PI3K/Akt/Nrf2 pathway, increased ROS mdpi.com | Cancer therapy, particularly cholangiocarcinoma mdpi.com |

| Epigenetic Modulation | Histone Demethylase (LSD1), HDACs uni-freiburg.de | Inhibition of enzymes involved in gene expression uni-freiburg.de | Cancer, inflammation uni-freiburg.de |

| Neuroprotection | Various (e.g., Monoamine Oxidase, AChE) nih.gov | Anti-inflammatory, antioxidant, anti-apoptotic effects mdpi.com | Neurological disorders chemimpex.com |

| Anti-inflammatory | Cyclooxygenase (COX) researchgate.net | Inhibition of prostaglandin (B15479496) production researchgate.net | Inflammatory diseases chemimpex.com |

| Cardiovascular | Dopamine β-hydroxylase nih.gov | Enzyme inhibition nih.gov | Not specified |

Research into Neuroprotective Effects and Targets for Neurological Disorders

This compound is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The neuroprotective potential of its derivatives is an active area of research, leveraging mechanisms such as antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.comresearchgate.net

Research into related carboxylic acid derivatives has identified several potential targets for neurodegenerative diseases like Parkinson's and Alzheimer's disease:

Monoamine Oxidase (MAO) and Cholinesterases: Quinoline carboxylic acid derivatives have been shown to be potent inhibitors of both MAO-A and MAO-B, as well as acetylcholinesterase (AChE). nih.gov This multi-target approach is a promising strategy for complex neurodegenerative disorders. nih.gov

AMPA Receptors: Thiazole-carboxamide derivatives are being assessed as modulators of AMPA receptors, which are critical for synaptic plasticity and learning. mdpi.com Imbalances in their function can lead to excitotoxicity, a common feature of neurological diseases. mdpi.com

Free Radical Scavenging: Carboxylic acid derivatives of C60 fullerenes have demonstrated neuroprotective effects by scavenging free radicals and inhibiting excitotoxic neuronal death. nih.gov This highlights the role of the carboxylic acid moiety in potential neuroprotective agents. nih.gov

Anti-inflammatory Properties Research

The this compound structure is a valuable starting point for developing novel anti-inflammatory agents. chemimpex.com The anti-inflammatory effects of carboxylic acid-containing compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), are well-established. researchgate.net The primary mechanism for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. researchgate.net

Derivatives of nicotinic acid (pyridine-3-carboxylic acid), a structurally similar compound, have been developed as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs. nih.gov Research into pyrazole (B372694) derivatives, another class of heterocyclic compounds, has also yielded potent anti-inflammatory and analgesic agents. rjpbr.com This suggests that modifying the this compound core could lead to the discovery of new and effective anti-inflammatory drugs. chemimpex.com

Investigation of Protein Binding and Receptor Interaction Profiles

The ability of this compound derivatives to serve as effective therapeutic agents stems from their capacity to bind with high affinity and specificity to target proteins and receptors. chemimpex.comwiley-vch.de The carboxylic acid function is often a key component of the pharmacophore—the essential features of a molecule that ensure optimal interaction with a biological target. wiley-vch.de

The key interactions facilitated by this scaffold include:

Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid group can form strong single or bifurcated hydrogen bonds and salt bridges with amino acid residues (like lysine) in the active site of a target enzyme or receptor. nih.govwiley-vch.de

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with aromatic amino acid residues of the target protein. nih.gov

Metal Ion Coordination: The carboxylic group can coordinate with metal ions that are often present as cofactors in enzyme active sites. nih.gov

These combined interactions contribute to the binding affinity and specificity of the drug, making the this compound scaffold a versatile platform for designing targeted therapies. chemimpex.comwiley-vch.de For instance, in PDGFRβ, the ligand-binding domain consists of five immunoglobulin-like domains, providing a complex surface for inhibitor interaction. nih.gov

Biological Membrane Permeability and Uptake Studies

The ability of a drug candidate to cross biological membranes is a critical determinant of its therapeutic efficacy. For derivatives of this compound, which possess polar functional groups, membrane permeability can be a significant challenge. The inherent polarity, while potentially beneficial for forming interactions with biological targets, can hinder passage through the lipid bilayers of cell membranes. chemdad.com

Strategies to enhance the membrane permeability of carboxylic acid-containing compounds are an active area of research. One approach involves the use of prodrugs, where the carboxylic acid moiety is temporarily masked with a more lipophilic group. This increases the compound's ability to diffuse across cell membranes, after which intracellular enzymes cleave the masking group to release the active drug. For instance, a prodrug of a 1H-pyrazole-4-carboxylic acid derivative was developed to ensure it could effectively cross the cell membrane and reach its intracellular target. figshare.com

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds. By systematically modifying the chemical structure of this compound derivatives and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective agents.

The pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in various interactions with protein targets. nih.gov SAR studies on related pyridazine and pyridazinone derivatives have revealed several important trends:

Substituents on the Pyridazine Ring: The nature and position of substituents on the pyridazine ring have a profound impact on activity. For instance, in a series of 3-amino-6-aryl-pyridazines, the choice of the aryl group at the 6-position was critical for achieving high potency and selectivity as CB2 agonists for treating inflammatory pain. sigmaaldrich.com

Modifications of Core Heterocyclic Structure: Bioisosteric replacement or annulation of the pyridazine ring can lead to significant changes in biological activity. In one study, the fusion of a 2-pyridone ring to a pyridazine structure converted a selective COX-2 inhibitor into a dual COX-1/COX-2 inhibitor. rsc.org

Linker Modifications: For derivatives where the pyridazine moiety is connected to another pharmacophore via a linker, the nature of the linker is crucial. In a series of STAT3 inhibitors based on a carboxylic acid scaffold, modifications to an alanine (B10760859) linker, including changing its stereochemistry or constraining it into a proline ring system, led to significant improvements in inhibitory activity. nih.gov

These studies underscore the importance of systematic structural modifications to fine-tune the biological activity of pyridazine-based compounds.

Table 1: SAR Insights from Pyridazine and Related Heterocycles

| Compound Series | Key Structural Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-Amino-6-aryl-pyridazines | Substitution on the aryl group at the 6-position | Critical for potency and selectivity as CB2 agonists | sigmaaldrich.com |

| Pyridazinone Derivatives | Fusion of a 2-pyridone ring to the core | Converted a selective COX-2 inhibitor to a dual COX-1/COX-2 inhibitor | rsc.org |

| Carboxylic Acid-Based STAT3 Inhibitors | Modification of the linker between pharmacophores | Improved inhibitory activity and selectivity | nih.gov |

| Pyridazinone-based Congeners | N,N'-diarylurea modifications | Exhibited dual antimicrobial and anticancer activities | nih.gov |

Experimental Biological Evaluation Strategies

A multi-faceted approach is necessary to fully characterize the biological profile of this compound derivatives. This includes detailed dose-response evaluations, assessment of cell-line specificity, and advanced mechanistic studies.

Initial high-throughput screening of compound libraries is often performed at a single, high concentration to identify potential hits. nih.gov However, a more detailed understanding of a compound's potency requires the generation of dose-response curves, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) can be determined.

This involves testing the compound across a range of concentrations to observe the relationship between dose and biological effect. For example, in the evaluation of novel quinoline-3-carboxylic acid derivatives, compounds were tested at multiple concentrations to determine their IC₅₀ values against breast cancer cell lines. mdpi.com Similarly, the cytotoxic activity of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives was assessed by treating various tumor cell lines with the compounds at several concentrations to establish their cytotoxic concentration 50% (CC₅₀). mdpi.com This systematic evaluation allows for a more accurate comparison of the potency of different derivatives and is essential for selecting promising candidates for further development.

To understand the therapeutic potential and possible toxicities of a new compound, it is crucial to assess its activity across a variety of cell lines. This is particularly important for anticancer drug development, where selectivity for cancer cells over healthy cells is a primary goal.

Derivatives of pyridazine and related heterocyclic compounds are often evaluated against panels of human tumor cell lines to determine their spectrum of activity and potential for cell-line specific effects. mdpi.commdpi.com For instance, a study on N-(purin-6-yl)aminoalkanoyl derivatives found that the compounds exhibited high cytotoxic activity against specific cell lines, such as 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma, while being less effective against others. mdpi.com Similarly, the evaluation of pyridazinone-based derivatives for dual antimicrobial and anticancer activity involved testing against various cancer cell lines, including A549 lung cancer cells, to understand their antiproliferative profile. nih.gov These assays help to build a comprehensive biological profile for each derivative, highlighting potential therapeutic applications and guiding further mechanistic studies.

Table 2: Example of Cell-Line Specificity Data for Heterocyclic Compounds

| Compound Class | Tested Cell Lines | Observation | Reference |

|---|---|---|---|

| N-(Purin-6-yl)aminoalkanoyl Derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity observed in these specific lines | mdpi.com |

| Pyridazinone-based Diarylurea Derivatives | A549 (Lung Cancer) | Compound 10l induced G0–G1 phase cell cycle arrest | nih.gov |

| Quinolone-3-Carboxylic Acid Derivatives | MCF-7 (Breast Cancer) | Several derivatives showed significant anti-proliferative activity | mdpi.com |

| 3-Aminopyrazine-2-carboxylic Acid Complexes | Ehrlich Ascites Tumour Cells | Significant anticancer activity observed in mice | researchgate.net |

| Hexahydrothienocycloheptapyridazinone Derivatives | EKVX (Non-small-cell lung cancer), SNB-75 (Glioblastoma) | Mild growth inhibition observed for specific derivatives | nih.gov |

Many biological processes are mediated by RNA, and the higher-order structure of RNA is critical to its function. Small molecules that can bind to specific RNA structures and modulate their function are of increasing interest as potential therapeutics. Mutational profiling (MaP) techniques, such as SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling), provide a powerful method for interrogating RNA structure and RNA-ligand interactions at high resolution.

In a SHAPE-MaP experiment, an RNA is treated with a chemical reagent that modifies flexible or single-stranded nucleotides. During reverse transcription, these modifications cause mutations in the resulting cDNA. By using massively parallel sequencing to detect these mutations, researchers can infer the structure of the RNA on a nucleotide-by-nucleotide basis. This technique can be used to model the secondary structure of complex RNAs and to identify how the binding of a small molecule, such as a derivative of this compound, alters the RNA's structure and function. nih.gov While direct application to these specific pyridazine derivatives is not yet widely reported, the methodology is well-established for studying the interaction of other small molecules with RNA targets, offering a clear path for future mechanistic studies. nih.govmdpi.com

Applications in Advanced Chemical and Materials Science Research

Role as a Key Intermediate in Pharmaceutical Research and Development

6-Aminopyridazine-3-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its bifunctional nature allows it to undergo a range of chemical transformations, making it an essential component in the discovery and development of new drugs. chemimpex.com The pyridazine (B1198779) core is a common scaffold in many biologically active molecules, and the amino and carboxylic acid groups provide convenient handles for further chemical modification to create targeted therapies. chemimpex.com

The compound and its derivatives have been investigated for their potential in developing novel treatments for a range of conditions. Research has shown its utility in the synthesis of compounds targeting neurological disorders and in the development of anti-inflammatory and antimicrobial agents. chemimpex.com The structural framework of this compound allows for the design of molecules that can interact with specific biological targets, such as enzymes and receptors, leading to the development of more effective and targeted drugs. chemimpex.com

Utilization in Material Science for Novel Material Development

The application of this compound extends beyond the life sciences into the realm of material science. chemimpex.com Its distinct chemical properties are being explored for the creation of novel materials with enhanced functionalities. chemimpex.com

Synthesis of Advanced Polymers and Coatings

Researchers are investigating the use of this compound in the development of new polymers and coatings. chemimpex.com The presence of both an amino and a carboxylic acid group allows it to act as a monomer in polymerization reactions, potentially leading to the creation of polymers with unique thermal, mechanical, and electronic properties. These materials could find applications in various industries, from aerospace to electronics.

Development of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The properties of MOFs are largely determined by the organic ligands used in their synthesis. The dicarboxylic acid derivative, pyridazine-3,6-dicarboxylic acid, is listed as a carboxylic MOF ligand, highlighting the potential of pyridazine-based carboxylic acids in this area. bldpharm.com The nitrogen atoms in the pyridazine ring of this compound, along with the carboxylic acid group, can coordinate with metal ions, making it a candidate for the design of novel ligands for MOFs with tailored pore sizes and functionalities. bldpharm.com

Exploration in Organic Light-Emitting Diode (OLED) Materials

The field of organic electronics is constantly seeking new materials for devices like Organic Light-Emitting Diodes (OLEDs). The inherent electronic properties of heterocyclic compounds make them attractive candidates for use in these applications. Chemical suppliers list this compound under materials for OLEDs, suggesting its potential role in the development of new organic electronic materials. bldpharm.com Its structure could be incorporated into larger conjugated systems to tune the electronic and photophysical properties of materials used in the emissive or charge-transport layers of OLED devices.

Function as Chemical Probes in Biochemical and Cellular Assays

In biochemical and cellular research, this compound and its derivatives can serve as chemical probes to investigate biological processes. scbt.com These molecules can be used to study enzyme inhibition and metabolic pathways, aiding in the discovery of new therapeutic targets. chemimpex.com For example, derivatives of the related compound 6-aminopyridazine-3-carboxamide (B2708899) have been evaluated for their ability to inhibit specific enzymes involved in metabolic processes, demonstrating the potential of this chemical scaffold in designing tools for biochemical research.

Application as a Reagent in Analytical Chemistry Techniques

This compound is utilized as a specialized reagent in a variety of analytical chemistry techniques. chemimpex.com Its function in this capacity is to facilitate the detection and quantification of other chemical substances within complex mixtures. chemimpex.com The inherent chemical nature of the compound, stemming from its amino and carboxylic acid functional groups, allows it to interact specifically with certain analytes, making it a valuable tool for analytical researchers.

Supramolecular Chemistry Investigations (e.g., Hydrogen Bonding Interactions)

The molecular structure of this compound makes it a compelling subject for investigations in supramolecular chemistry. The field explores the assembly of molecules into larger, ordered structures through non-covalent interactions. acs.org The compound possesses multiple sites capable of forming strong hydrogen bonds: the amino group (-NH₂) acts as a hydrogen bond donor, while the carboxylic acid group (-COOH) can act as both a donor and an acceptor. Furthermore, the nitrogen atoms within the pyridazine ring can serve as hydrogen bond acceptors.

This multiplicity of functional sites allows for the formation of intricate and stable supramolecular assemblies. acs.org Researchers have investigated similar heterocyclic systems, noting that the interplay of hydrogen bonding with other non-covalent forces, such as π–π stacking interactions between the aromatic pyridazine rings, is vital in the construction of higher-dimensional networks. acs.orgelsevierpure.com The amino group, in particular, can provide additional hydrogen bonding sites that help control the formation and dimensionality of the final supramolecular architecture. acs.org These interactions are fundamental to creating novel materials and understanding molecular recognition processes.

Coordination Chemistry and Metal Complex Formation

The presence of nitrogen and oxygen atoms in this compound makes it an excellent ligand for coordinating with metal ions to form stable complexes.

Synthesis and Structural Elucidation of Metal Chelates

The synthesis of metal complexes using pyridazine-based carboxylic acids has been an area of active research. Studies on the closely related pyridazine-3-carboxylic acid show that it commonly acts as a bidentate chelating agent. researchgate.netbohrium.com Coordination with a metal ion, such as manganese(II), cobalt(II), or zinc(II), typically occurs through a nitrogen atom of the pyridazine ring and an oxygen atom from the adjacent carboxylate group. researchgate.netbohrium.com This binding forms a stable five-membered chelate ring, a favored configuration in coordination chemistry. bohrium.com

The addition of the amino group in this compound provides a further potential coordination site, which can lead to the formation of more complex polynuclear or polymeric structures. The synthesis of these metal-ligand complexes is generally achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. mdpi.com

The resulting metal chelates are characterized using a variety of advanced techniques. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure, confirming bond lengths, and detailing the coordination geometry around the metal center. researchgate.netbohrium.com Spectroscopic methods, including Fourier-transform infrared (FTIR) and UV-Visible spectroscopy, are used to confirm the coordination of the ligand to the metal. mdpi.comresearchgate.net Thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) provide information on the thermal stability of the complexes and the presence of coordinated or lattice water molecules. bohrium.commdpi.com

| Ligand | Metal Ion(s) | Coordination Mode | Key Findings & Characterization | Reference |

| Pyridazine-3-carboxylic acid | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N,O-chelation) | Forms a five-membered chelate ring. 3d-transition metals stabilize the ligand's electronic system. Thermal decomposition leads to metal oxides. Characterized by TG-FTIR, DSC, and single-crystal X-ray. | bohrium.com |

| Pyridazine-3-carboxylic acid | Ru(II), Ru(III) | Bidentate (N,O-chelation) | Formation of ruthenium complexes confirmed via spectroscopic and electrochemical techniques, with structure confirmed by SC-XRD analysis. | researchgate.net |

| 3-Aminopyrazine-2-carboxylic acid | Mo(V), W(VI), U(VI), Ru(II), Rh(III), Pd(II), Pt(II), Ag(I), Ir(III) | Varies | Synthesized and characterized by physico-chemical and spectroscopic methods. | researchgate.net |

Electrochemical Properties of Metal-Ligand Complexes

The formation of a complex between this compound and a metal ion significantly alters the electronic properties of both the ligand and the metal center. These changes are the focus of electrochemical studies. The coordination of the ligand to a metal affects the electron density distribution across the molecule, which in turn influences the redox potential of the metal ion and the ligand itself. bohrium.com

Techniques such as cyclic voltammetry are employed to probe the redox behavior of these metal-ligand complexes, providing information on the stability of different oxidation states of the metal and the reversibility of electron transfer processes. researchgate.net Furthermore, theoretical calculations, such as determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to understand the electronic structure and predict the electrochemical properties of the complexes. bohrium.com The HOMO-LUMO energy gap is a critical parameter that relates to the electronic stability and reactivity of the molecule. bohrium.com Studies on related complexes have shown that the type of metal ion and its coordination geometry have a pronounced effect on the electronic system and aromaticity of the pyridazine ring. bohrium.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation 6-Aminopyridazine-3-carboxylic Acid Analogs

The foundation of future advancements lies in the rational design and synthesis of novel this compound analogs. The core structure, featuring both an amino group and a carboxylic acid, offers a versatile platform for modification. chemimpex.com A key strategy involves the synthesis of pyridazine (B1198779) derivatives with varied substituents at different positions on the heterocyclic ring to explore and expand their biological activities. nih.gov

Recent studies have demonstrated the potential of this scaffold in developing potent anticancer agents. nih.gov The design of new analogs can be guided by structure-activity relationship (SAR) studies, which help in understanding how different functional groups influence the biological efficacy of the compounds. nih.gov For instance, the synthesis of fused pyridazines, starting from 1,3-diketones through a Diaza-Wittig reaction, has opened avenues to create novel biheterocyclic compounds with unique properties. nih.gov

The development of next-generation analogs will also benefit from exploring diverse synthetic routes. For example, the reaction of mucochloric acid with benzene (B151609) has been used to prepare new pyridazine derivatives, some of which have shown promising antifungal activities. researchgate.net Similarly, the synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives has led to the discovery of potential anti-inflammatory agents. rsc.org

Advanced Mechanistic Elucidation of Biological Pathways and Molecular Targets

A deeper understanding of the biological mechanisms of action and molecular targets of this compound derivatives is crucial for their therapeutic development. The pyridazine scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects. researchgate.net

For instance, many pyridazine-containing compounds have been synthesized and evaluated for their ability to target various biological processes involved in cancer, such as tumor metabolism and cell signal transduction. nih.gov Specifically, derivatives have been identified as inhibitors of glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD). nih.gov

Imidazo[1,2-b]pyridazine derivatives, a class of fused pyridazines, have been extensively studied for their kinase inhibition activity. rsc.orgnih.gov These compounds have shown selectivity for dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), which are implicated in various diseases. nih.gov Further research to elucidate the specific interactions of these derivatives with their target kinases will be instrumental in designing more potent and selective inhibitors.

Synergistic Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods offers a powerful strategy to accelerate the discovery and development of new this compound derivatives. In silico approaches, such as molecular docking and Hirshfeld surface analysis, can be used to predict the binding affinities and intermolecular interactions of newly designed compounds with their biological targets. researchgate.net

Computational studies can guide the rational design of new analogs by identifying promising candidates for synthesis and experimental evaluation. nih.gov For example, in the development of tyrosine kinase inhibitors, an in silico approach was used to identify promising pyridazine-triazole scaffolds, which were then synthesized and tested in vitro. nih.gov This synergistic approach can significantly reduce the time and resources required for drug discovery.

Experimental validation of computational predictions is essential. Spectroscopic and electrochemical techniques, along with single-crystal X-ray diffraction (SC-XRD) analysis, are used to confirm the structure and properties of the synthesized compounds. researchgate.net The biological activities of these compounds are then assessed through various in vitro and in vivo assays.

Exploration of Uncharted Applications in Emerging Scientific Disciplines

While pyridazine derivatives have been extensively studied for their medicinal properties, there is growing interest in exploring their applications in other scientific fields. The unique electronic and structural properties of pyridazines make them suitable for use in materials science and analytical chemistry. chemimpex.comliberty.edu

Pyridazines are organic heterocyclic aromatic semiconductors and their planar structure makes them potential candidates for applications in electronics. liberty.edu Research into the synthesis and characterization of unique pyridazines is compiling a library of compounds that can be further analyzed for their potential in various electronic and industrial applications. liberty.edu

In analytical chemistry, this compound can be used as a reagent for the detection and quantification of other chemical substances in complex mixtures. chemimpex.com Furthermore, the pyridazine scaffold is being explored in agricultural chemistry for the development of effective herbicides and pesticides. chemimpex.com